Azetidine-3,3-dicarbonitrile hydrochloride
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Overview
Description
Azetidine-3,3-dicarbonitrile hydrochloride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability, which are influenced by the ring strain inherent in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3,3-dicarbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile-containing precursor with a suitable base to induce cyclization, forming the azetidine ring. The reaction is often carried out in an organic solvent such as acetonitrile or methanol, with the temperature carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Azetidine-3,3-dicarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines. Substitution reactions can result in a variety of functionalized azetidines, depending on the nucleophile employed .
Scientific Research Applications
Azetidine-3,3-dicarbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azetidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of azetidine-3,3-dicarbonitrile hydrochloride involves its interaction with molecular targets through its nitrile groups and the strained azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The nitrile groups can form interactions with enzymes or receptors, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines
Uniqueness
Azetidine-3,3-dicarbonitrile hydrochloride is unique due to its specific ring structure and the presence of two nitrile groups, which confer distinct reactivity and stability compared to other azetidine derivatives.
Properties
IUPAC Name |
azetidine-3,3-dicarbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-1-5(2-7)3-8-4-5;/h8H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAJKTAUBCFWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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